Cas no 68161-35-3 (Acetic acid, [[5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]-)

Acetic acid, [[5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]- structure
68161-35-3 structure
Product Name:Acetic acid, [[5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]-
CAS No:68161-35-3
MF:C11H11N3O2S2
MW:281.353939294815
CID:393626
PubChem ID:12438169
Update Time:2025-04-19

Acetic acid, [[5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [[5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]-
    • 2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
    • DTXSID50498271
    • 68161-35-3
    • AKOS008965280
    • {[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
    • Inchi: 1S/C11H11N3O2S2/c1-7-2-4-8(5-3-7)12-10-13-14-11(18-10)17-6-9(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16)
    • InChI Key: YUJACNRWKZHDQK-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1NC1C=CC(C)=CC=1)SCC(=O)O

Computed Properties

  • Exact Mass: 281.02943
  • Monoisotopic Mass: 281.02926895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • PSA: 75.11
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